
2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine
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Overview
Description
2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine is a heterocyclic compound that features a pyrimidine ring attached to an ethanamine moiety with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine typically involves the reaction of pyrimidine derivatives with methoxy-substituted ethanamine. One common method includes the use of Buchwald-Hartwig amination, where a palladium catalyst facilitates the coupling of an aryl halide with an amine . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity:
Recent studies have highlighted the potential of 2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine as a precursor for developing poly(ADP-ribose) polymerase inhibitors, which are crucial in cancer therapy. These inhibitors block the catalytic activity of PARP proteins, leading to significant anticancer effects, especially in BRCA1-mutant cells. The incorporation of pyrimidine derivatives into drug design has shown promising results in enhancing potency and selectivity against cancer cells .
Antibacterial Properties:
The compound has also been investigated for its antibacterial properties. Variants of pyrimidine-based compounds have demonstrated effectiveness against various strains of bacteria, including those resistant to multiple drugs. The structure-activity relationship studies suggest that modifications to the pyrimidine ring can lead to compounds with improved antibacterial activity .
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of methoxyethylamine with pyrimidine derivatives under basic conditions. This method allows for the introduction of functional groups that enhance biological activity . The compound's reactivity is attributed to its functional groups, making it amenable to various chemical modifications that can tailor its properties for specific applications.
Structure-Activity Relationship Studies
Research has focused on understanding how structural variations influence the biological activity of pyrimidine derivatives. For instance, modifications at specific positions on the pyrimidine ring can lead to significant changes in potency against cancer cell lines and bacterial strains . This understanding is critical for designing more effective therapeutic agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exerting anti-fibrotic effects . The compound’s structure allows it to bind to active sites on target proteins, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-(pyridin-2-yl)ethan-1-amine
- 2-Methoxy-1-(3-methoxypyridin-2-yl)ethan-1-amine
Uniqueness
Compared to similar compounds, 2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine stands out due to its specific pyrimidine ring structure, which imparts unique chemical and biological properties. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Biological Activity
2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine, a compound featuring a methoxy group and a pyrimidine ring, has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound's unique structure contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Pseudomonas aeruginosa | 0.137 |
Enterococcus faecalis | 0.056 |
These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, particularly effective against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial effects, the compound also demonstrates antifungal activity . The following table summarizes its efficacy against various fungal strains:
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 16.69 |
Fusarium oxysporum | 56.74 |
The antifungal properties suggest that this compound could be a candidate for further development in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of cancer cell lines.
Case Studies
- Melanoma Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the proliferation of melanoma cells with an IC50 value of 26.4μg/mL. The mechanism was linked to its interaction with tubulin, affecting microtubule dynamics .
- Breast Cancer Models : In vivo studies using breast cancer xenograft models showed that treatment with the compound resulted in a substantial reduction in tumor size and metastasis, indicating its potential as an effective anticancer agent .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methoxy Group : Enhances solubility and bioavailability.
- Pyrimidine Ring : Contributes to the compound's interaction with biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methoxy-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C7H11N3O/c1-11-5-6(8)7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3 |
InChI Key |
ITKLMJQNCRNBPF-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=NC=CC=N1)N |
Origin of Product |
United States |
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